(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine
Description
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is a tertiary amine featuring a 2,2-dimethylpropyl (neopentyl) group and a 4-fluorobenzyl moiety. Its molecular formula is C₁₂H₁₈FN, with a molecular weight of 195.28 g/mol.
This compound’s structural motifs align with bioactive molecules in medicinal chemistry, particularly in targeting neurotransmitter receptors or polyamine transport systems in cancer cells (as seen in ). Applications may span pharmaceuticals, agrochemicals, or polymer science, though specific uses require further validation .
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)9-14-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
GQORPIXWVKUTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine Applications
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is an organic compound with a unique structure featuring a 2,2-dimethylpropyl group and a 4-fluorophenylmethyl group attached to an amine. It has potential applications across chemistry, biology, and medicine. The presence of fluorine enhances its lipophilicity and stability, making it of interest in drug development and biochemical research.
Scientific Research Applications
- Building Block in Chemical Synthesis (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine serves as a building block for synthesizing more complex molecules.
- Interaction Studies Research focuses on its binding affinity and specificity towards various biological targets to understand its potential therapeutic applications at the molecular level.
- Drug Development Its lipophilicity, enhanced by the fluorine atom, allows it to cross cell membranes and interact with intracellular targets, making it a candidate for drug development. It can also be studied as a ligand in biochemical assays to determine its therapeutic properties.
- Serotonin Transporter (SERT) Imaging : A related compound, 2-(2'-((dimethylamino)methyl)-4'-(3-[(18)F]fluoropropoxy)-phenylthio)benzenamine ([(18)F]1), is used for positron emission tomography (PET) imaging of serotonin transporters (SERT) . This compound shows excellent binding affinity for SERT and good brain uptake, with high target-to-nontarget ratios, making it useful for studying SERT in vivo .
Potential Applications
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine | C₁₂H₁₈FN | 195.28 | Neopentyl, 4-fluorobenzyl | Not provided | Reference compound |
| 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride | C₁₃H₁₉FClN | 243.75 | Neopentyl, 4-fluorobenzyl, methyl, HCl | 2097960-38-6 | Methyl substitution; hydrochloride salt enhances solubility |
| N(1)-4-Fbz-spd | C₁₇H₂₇FN₄ | 306.43 | Spermidine backbone, 4-fluorobenzyl | Not provided | Polyamine chain increases cellular uptake |
| 2-(Dimethylamino)-2-methylpropylamine | C₁₇H₂₃FN₂O | 290.38 | Dimethylamino, furan-fluorophenyl | Not provided | Furan ring introduces π-π stacking potential |
| (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | C₁₈H₂₁FNO₂ | 302.37 | Dimethoxybenzyl, 4-fluorophenethyl | 477320-10-8 | Dimethoxy group alters electronic profile |
Notes:
- The hydrochloride salt in improves aqueous solubility, critical for in vivo applications.
- The spermidine derivative (N(1)-4-Fbz-spd) leverages polyamine transport systems for tumor targeting .
- Furan-containing analogs (e.g., ) may exhibit altered binding kinetics due to aromatic interactions.
Pharmacological and Functional Comparisons
Cancer Imaging and Therapy
- N(1)-4-Fbz-spd (): Demonstrated high accumulation in cancer cells via polyamine transporters, making it a candidate for PET imaging. Its uptake efficiency surpasses borocaptate and borophenylalanine, highlighting the role of fluorophenyl groups in targeting .
Receptor Binding and Selectivity
- Furan Derivatives (): The furan ring in 2-(dimethylamino)-2-methylpropylamine could engage in hydrogen bonding or π-π interactions, altering selectivity for enzymes like monoamine oxidases .
Physicochemical and ADME Profiles
- LogP and Solubility : The neopentyl group in the target compound likely increases lipophilicity (higher LogP) compared to hydrochlorides (e.g., ) or polar polyamines (e.g., ), affecting blood-brain barrier penetration.
- Metabolic Stability: Bulky substituents (e.g., neopentyl, dimethylamino) may slow cytochrome P450-mediated metabolism, extending half-life relative to simpler amines .
Biological Activity
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being explored for various pharmacological applications, including its interactions with biological macromolecules and potential therapeutic uses.
Chemical Structure
The chemical formula of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is C13H18FN. Its structure features a dimethylpropyl group attached to a fluorophenylmethylamine moiety, which may influence its biological activity through specific molecular interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:
- Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
Biological Activity Data
Research has indicated that (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine exhibits a range of biological activities. The following table summarizes key findings from various studies:
Case Studies
- Antibacterial Activity : A study demonstrated that (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine exhibited moderate antibacterial activity against E. coli. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Properties : In vitro assays showed that the compound selectively inhibited the proliferation of human leukemia cells while exhibiting low cytotoxicity towards normal lung fibroblasts. This selectivity suggests potential for development as an anticancer agent.
- HDAC Inhibition : Research into its effects on histone deacetylases (HDACs) revealed that the compound significantly increased acetylated histone levels in cancer cell lines, indicating its role in epigenetic modulation and potential use in cancer therapy.
Research Findings
Recent studies have focused on the pharmacological potential of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine:
- Binding Studies : In vitro binding assays indicated strong affinity for serotonin transporters, suggesting possible applications in neuropharmacology.
- Toxicity Assessments : Toxicity evaluations showed that the compound has a favorable safety profile at therapeutic concentrations, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
